Xysmalogenin

Description

Contextualization within the Cardenolide Class of Steroids

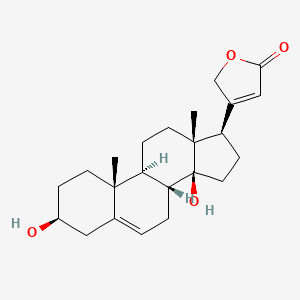

Xysmalogenin is categorized as a cardenolide genin, meaning it is the aglycone (non-sugar part) of a cardenolide glycoside nih.govthieme-connect.com. Cardenolides represent a significant class of steroidal compounds predominantly found in plants, characterized by a steroid nucleus and a five-membered butenolide ring attached at the C-17 position researchgate.netescholarship.org.

A distinguishing feature of this compound is its Δ5,6-unsaturation within the steroid core nih.gov. The stereochemical constitution of this compound aligns with that of inotropic steroids, which are known for their effects on heart muscle contractility cabidigitallibrary.org. Key chiral positions in the steroid framework of this compound include C-3βOH, 10β CH3, 13β CH3, 14βOH, and 17αH cabidigitallibrary.org.

The basic chemical properties of this compound are summarized in the table below:

| Property | Value | Source |

| PubChem CID | 12302371 | nih.gov |

| Molecular Formula | C₂₃H₃₂O₄ | nih.gov |

| Molecular Weight | 372.5 g/mol | nih.gov |

| CAS Number | 508-92-9 | nih.gov |

| IUPAC Name | 3-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | nih.gov |

| Synonyms | 5-Dehydrouzarigenin, Carda-5,20(22)-dienolide, 3,14-dihydroxy-, (3-beta)- (9CI) | nih.govmedkoo.com |

| Appearance | Solid powder | medkoo.com |

| Solubility | Soluble in DMSO | medkoo.com |

This compound has been identified in various plant sources, as detailed in the following table:

| Plant Species | Family | Source |

| Periploca sepium | Apocynaceae | nih.govnih.gov |

| Gomphocarpus sinaicus | Apocynaceae | nih.govnih.gov |

| Asclepias curassavica | Apocynaceae | nih.govnih.gov |

| Xysmalobium undulatum | Apocynaceae | researchgate.netnih.gov |

| Isoplexis spp. | Plantaginaceae (formerly Digitalis) | nih.govescholarship.org |

| Digitalis canariensis | Plantaginaceae | escholarship.org |

Significance in Natural Product Discovery and Development Paradigms

The presence of this compound and its glycosides in plants with traditional medicinal uses underscores its significance in natural product discovery. For instance, Xysmalobium undulatum, a plant from which this compound-3, β-d-glucopyranoside has been isolated, is traditionally used in South Africa for treating various ailments, including diarrhea, dysentery, and stomach cramps researchgate.netnih.gov.

Research has shown that this compound-3, β-d-glucopyranoside, a glycoside of this compound, significantly reduced the levels of Aβ42 peptides in in vitro studies nih.govnih.gov. Elevated levels of Aβ42 are associated with an increased risk of Alzheimer's disease, suggesting a potential role for this compound derivatives in the development of treatments for neurological disorders researchgate.netnih.govnih.gov.

Beyond its specific derivatives, the broader class of cardenolides, to which this compound belongs, has been recognized for its significant physiological activity, particularly on the heart, and has been utilized clinically for over two centuries researchgate.net. Furthermore, cardenolides are widely reported to possess diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities researchgate.net. This compound itself has demonstrated positive inotropic and negative chronotropic effects on isolated rat hearts, although its activity was observed to be weaker and less sustained compared to other cardenolides like periplocin (B192072) mdpi.com. These findings highlight the continued interest in this compound and related cardenolides as subjects for natural product discovery and potential drug development.

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h3,11,16-19,24,26H,4-10,12-13H2,1-2H3/t16-,17+,18-,19+,21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICGJBPBLVXOBM-MITUEXOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-92-9 | |

| Record name | (3β)-3,14-Dihydroxycarda-5,20(22)-dienolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=508-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xysmalogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Isolation Methodologies of Xysmalogenin from Botanical Sources

Identification in Xysmalobium undulatum and Related Plant Species

Xysmalogenin is an unsaturated cardenolide, specifically a Δ5,6-unsaturated this compound. nih.gov It is a minor constituent among the cardenolide aglycones found in various plant species. researchgate.nettandfonline.com

Xysmalobium undulatum (Uzara) as a Primary Source of Cardenolide Aglycones

Xysmalobium undulatum (L.) W.T. Aiton f., commonly known as Uzara, is a robust annual herb native to Southern Africa, particularly common in grasslands and seasonally wet areas of South Africa and Lesotho. researchgate.nettandfonline.comprota4u.orgtandfonline.com The plant is well-known for its medicinal uses in traditional African medicine, with its roots being the primary source of active constituents. researchgate.nettandfonline.comprota4u.orgtandfonline.comnih.gov

While Xysmalobium undulatum is recognized for its cardenolide cardiac glycosides such as uzarin (B192631) and xysmalorin, this compound is present as one of the minor cardenolide aglycones. researchgate.nettandfonline.comtandfonline.combiocrick.comnih.govnih.govup.ac.za Other minor cardenolide aglycones found in Uzara include uzarigenin (B199929) and allouzarigenin. researchgate.nettandfonline.combiocrick.comnih.govnih.gov The main fraction of steroid glycosides from Xysmalobium undulatum roots consists of cardenolide derivatives like uzarigenin and this compound. royalsocietypublishing.org

Presence in Other Apocynaceae and Plantaginaceae Genera (e.g., Asclepias, Periploca, Isoplexis, Gomphocarpus)

This compound's occurrence extends beyond Xysmalobium undulatum to several other genera within the Apocynaceae and Plantaginaceae families. nih.govmdpi.comthieme-connect.com

Apocynaceae:

Asclepias : this compound has been identified in some members of the Apocynaceae, including Asclepias curassavica L. nih.govnih.gov Cardiac glycosides are common in this family. mdpi.com

Periploca : Periploca sepium Bunge is another Apocynaceae species where this compound has been reported. nih.govnih.govmdpi.commdpi.combidd.groupresearchgate.net The genus Periploca is known for being rich in cardiac steroids. mdpi.com

Gomphocarpus : this compound has also been found in Gomphocarpus sinaicus Boiss. nih.govnih.govresearchgate.netresearchgate.net

Plantaginaceae:

Isoplexis : this compound has been identified in Isoplexis species, which are sometimes classified under Digitalis. nih.gov

Digitalis : this compound is also listed among the steroidal genins found in Digitalis species, alongside other well-known cardenolides like digitoxigenin (B1670572) and uzarigenin. thieme-connect.comidsi.md Specifically, Digitalis canariensis has been reported to contain this compound. escholarship.orgescholarship.org

The following table summarizes the botanical sources of this compound:

| Plant Family | Genus | Species | Reference |

| Apocynaceae | Xysmalobium | Xysmalobium undulatum | researchgate.nettandfonline.comtandfonline.combiocrick.comnih.govnih.govup.ac.zaroyalsocietypublishing.org |

| Apocynaceae | Asclepias | Asclepias curassavica | nih.govnih.gov |

| Apocynaceae | Periploca | Periploca sepium | nih.govnih.govmdpi.commdpi.combidd.groupresearchgate.net |

| Apocynaceae | Gomphocarpus | Gomphocarpus sinaicus | nih.govnih.govresearchgate.netresearchgate.net |

| Plantaginaceae | Isoplexis | Isoplexis spp. | nih.gov |

| Plantaginaceae | Digitalis | Digitalis canariensis | escholarship.orgescholarship.org |

Advanced Isolation Techniques for this compound and its Glycosidic Derivatives

The isolation of this compound and its glycosidic derivatives from complex plant matrices often involves a combination of sophisticated extraction, fractionation, and chromatographic methods to achieve high purity.

Bioassay-Guided Fractionation Strategies for Compound Enrichment

Bioassay-guided fractionation is a crucial strategy in the isolation of active principles from plant extracts. This approach involves systematically separating the crude extract into fractions, which are then tested for a specific biological activity. Active fractions are further fractionated and tested until pure active compounds are isolated. nih.govup.ac.zamdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

For Xysmalobium undulatum, a bioassay-guided approach has been successfully employed to isolate active compounds, including this compound-3,β-D-glucopyranoside. nih.govup.ac.zamdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net This method allows for the targeted enrichment of compounds with desired properties, streamlining the isolation process by focusing on fractions that exhibit relevant biological activity. nih.govup.ac.zamdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Chromatographic Separation Methodologies (e.g., Silica (B1680970) Gel Column Chromatography, Preparative HPLC-MS)

Once enriched through fractionation, further purification of this compound and its derivatives typically relies on advanced chromatographic techniques.

Silica Gel Column Chromatography : This is a widely used method for the initial purification of crude plant extracts. For Xysmalobium undulatum, crude extracts subjected to silica gel column chromatography have resulted in multiple pooled fractions based on Thin-Layer Chromatography (TLC) analysis. mdpi.com This technique separates compounds based on their polarity, allowing for the separation of cardenolide glycosides and aglycones.

Preparative HPLC-MS : High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a powerful tool for the final purification and identification of individual compounds. Preparative HPLC allows for the isolation of larger quantities of pure compounds. tandfonline.com The use of mass spectrometry (MS) provides molecular weight and fragmentation pattern information, crucial for structural elucidation. tandfonline.comnih.govresearchgate.netresearchgate.netup.ac.zamdpi.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also extensively used for the structural elucidation of isolated compounds, including this compound and its glycosides. nih.govresearchgate.netresearchgate.netup.ac.zamdpi.comnih.govresearchgate.net

For instance, this compound-3,β-D-glucopyranoside has been isolated as a white solid using these methods, with its molecular formula and structure confirmed by NMR and mass spectrometry. nih.govup.ac.zamdpi.comnih.gov Similarly, from Gomphocarpus sinaicus, genins like this compound and uzarigenin, along with various glycosides, have been identified using 400 MHz 1H and 13C NMR, and EI-mass spectra, often after preparative HPLC separation. researchgate.netresearchgate.net

Structural Elucidation and Stereochemical Characterization of Xysmalogenin

Spectroscopic Analysis for Chemical Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the structural elucidation of Xysmalogenin and related cardenolides. Modern NMR techniques, including pulsed field gradient and selective pulse experiments, have been systematically applied to confirm the characteristic this compound-type chirality found in Uzara cardenolides. cabidigitallibrary.orgglycoscience.ruresearchgate.netacs.org

Comprehensive 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning proton and carbon signals and establishing correlations between atoms. jst.go.jpnih.govresearchgate.net For instance, the ¹³C NMR spectrum of this compound and its derivatives reveals characteristic signals that confirm key structural elements. A methylene (B1212753) signal at δ 73.9 is assigned to C-21, while olefinic carbons at δ 116.4 (C-22) and carbonyl groups at δ 176.9 (C-23) and δ 177.8 (C-20) confirm the presence of the α,β-unsaturated γ-lactone (butenolide) ring, which is characteristic of cardenolides. nih.gov Furthermore, methyl carbons at C-18 (δ 14.8) and C-19 (δ 206.5) indicate their respective positions. nih.gov The downfield chemical shift at δ 84.5 confirms the β-hydroxyl group at C-14. nih.gov

Key HMBC correlations provide crucial connectivity information. A strong correlation between the proton at δ 2.80 (H-17) and carbons C-21 (δ 73.9) and C-22 (δ 116.4) confirms that the butenolide ring is attached at C-17 (δ 50.4). nih.gov Similarly, the correlation between the proton at δ 9.57 (H-19) and C-9 (δ 35.1) helps confirm the position of the aldehydic proton. nih.gov Although specific full NMR data for this compound itself are often presented in the context of its glycosides, detailed NMR data for this compound-3,β-D-glucopyranoside (a common derivative) have been published, providing a basis for understanding the aglycone's spectral characteristics. nih.govresearchgate.net

Table 1: Selected ¹³C NMR Chemical Shifts for this compound (Partial Data from Derivative Studies) nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment/Observation |

| C-14 | 84.5 | β-Hydroxyl group |

| C-17 | 50.4 | Attachment of lactone |

| C-18 | 14.8 | Methyl group |

| C-19 | 206.5 | Carbonyl group |

| C-20 | 177.8 | Quaternary carbon |

| C-21 | 73.9 | Methylene in lactone |

| C-22 | 116.4 | Olefinic carbon |

| C-23 | 176.9 | Carbonyl group |

Mass spectrometry (MS) techniques are essential for determining the molecular formula and analyzing fragmentation patterns of this compound. Methods such as Electron Ionization Mass Spectrometry (EI-MS), Liquid Desorption Mass Spectrometry (LD-MS), and Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been employed in its structural elucidation. researchgate.net High-resolution liquid chromatography coupled with mass spectrometry (HPLC-MS) is also utilized for identification and quantification. researchgate.net

The molecular formula of this compound, CHO, is confirmed through mass spectral analysis, with an exact mass and monoisotopic mass of 372.23005950 Da. nih.govuni.lunih.gov Fragmentation analysis in MS provides valuable information about the substructures present in the molecule. Predicted collision cross section (CCS) values for various adducts of this compound, such as [M+H], [M+Na], and [M-H], are available, aiding in its identification in complex mixtures. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H] | 373.23735 | 189.9 |

| [M+Na] | 395.21929 | 197.6 |

| [M+NH₄] | 390.26389 | 202.6 |

| [M+K] | 411.19323 | 189.7 |

| [M-H] | 371.22279 | 193.8 |

| [M+Na-2H] | 393.20474 | 192.2 |

| [M] | 372.22952 | 192.4 |

| [M] | 372.23062 | 192.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H NMR, 13C NMR, HSQC, COSY, HMBC)

Stereochemical Assignment and Conformational Analysis

Establishing the precise stereochemistry of this compound is critical due to its complex polycyclic structure and multiple chiral centers.

The stereochemical constitution of this compound, typical of Uzara cardenolides, has been thoroughly investigated. Key chiral positions of the steroid framework have been determined through extensive NMR studies, including spectral simulation. The relative configurations are characterized by:

C-3βOH (non-epi configuration) cabidigitallibrary.orgglycoscience.ruresearchgate.netacs.org

10β CH₃ (indicating an A/B-trans ring junction) cabidigitallibrary.orgglycoscience.ruresearchgate.netacs.org

13β CH₃ and 14βOH (indicating a C/D-cis ring junction) cabidigitallibrary.orgglycoscience.ruresearchgate.netacs.org

17αH (non-allo configuration) cabidigitallibrary.orgglycoscience.ruresearchgate.netacs.org

Single crystal X-ray diffraction measurements have provided unequivocal structural reference and confirmation of the relative configurations for this compound. cabidigitallibrary.orgglycoscience.ruresearchgate.net This technique offers direct visualization of the atomic arrangement in the crystalline state, allowing for the definitive assignment of bond lengths, bond angles, and torsion angles, thereby confirming the stereochemical assignments derived from NMR and other spectroscopic data. The X-ray crystallographic data corroborates the full interpretation of the complex ¹H NMR resonances, providing definitive insights into the relative configurations of the entire steroid framework. cabidigitallibrary.orgglycoscience.ruresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Xysmalogenin Formation

Precursor Identification and Metabolic Intermediates in Cardenolide Biosynthesis

The formation of cardenolides is initiated from specific steroid precursors, which undergo a series of transformations to yield the characteristic cardenolide scaffold.

Pregnenolone (B344588) serves as a pivotal biogenetic precursor for cardenolides in plants. Often referred to as the "mother of all steroid hormones" due to its role as a precursor for various steroid hormones in animals, pregnenolone is also a fundamental starting point in plant cardenolide biosynthesis. mpg.dempg.de

Research indicates that pregnenolone is derived from cholesterol and other phytosterols (B1254722) through the action of specific cytochrome P450 enzymes. Notably, enzymes from the CYP87A family have been identified as key catalysts for the conversion of both cholesterol and phytosterols into pregnenolone. This reaction represents the first committed step in the cardenolide biosynthetic pathway in phylogenetically distant plants such as Digitalis purpurea and Calotropis procera. mpg.dempg.deresearchgate.net Studies involving the feeding of radiolabeled pregnenolone have demonstrated its efficient incorporation into cardenolides. researchgate.netthieme-connect.com

Following pregnenolone, progesterone (B1679170) is recognized as a crucial metabolic intermediate in the cardenolide pathway. The conversion of pregnenolone to progesterone has been observed in plant systems, including intact leaves and cell cultures of Digitalis species. thieme-connect.comnih.gov The incorporation of radiolabeled progesterone into cardenolides, such as digitoxigenin (B1670572), gitoxigenin, and digoxigenin, further supports its role as an intermediate. thieme-connect.comnih.gov

The table below summarizes key precursors and intermediates in cardenolide biosynthesis:

| Compound Name | Role in Biosynthesis | PubChem CID |

| Pregnenolone | Key biogenetic precursor | 8955 alfa-chemistry.comuni.luguidetopharmacology.orgmetabolomicsworkbench.org |

| Progesterone | Metabolic intermediate | 5994 fishersci.atwikipedia.orgguidetopharmacology.orgciteab.comnih.gov |

Xysmalogenin is characterized by its Δ5,6-unsaturation, meaning it possesses a double bond between carbon atoms 5 and 6 in its steroid core. This structural feature differentiates it from many other cardenolides, which often have a saturated C5 position, leading to 5α- or 5β-configurations. nih.govresearchgate.net

Pregnenolone as a Key Biogenetic Precursor of Cardenolides

Enzymatic Transformations Governing Cardenolide Stereochemistry and Diversification

The stereochemistry and structural diversity of cardenolides are largely determined by the action of specific enzymes that catalyze critical transformations within the biosynthetic pathway.

Hydroxysteroid dehydrogenases (HSDHs) and ketosteroid isomerases (KSIs) play pivotal roles in pregnane (B1235032) metabolism and the subsequent diversification of cardenolides. These enzymes are crucial for establishing the correct stereochemistry, particularly at carbon 5 of the steroid core. nih.govbiorxiv.org

HSDHs are a class of NAD(P)(H)-dependent oxidoreductases that facilitate the reversible conversion of hydroxyl groups to keto groups on steroids. They exhibit high regio- and stereospecificity, acting at specific hydroxyl positions (e.g., C-3, C-7) and with particular orientations (α or β) of the hydroxyl group. mdpi.com

In the conversion of pregnenolone to progesterone, two distinct enzymatic activities are involved in Digitalis species: a 3β-hydroxysteroid dehydrogenase (3β-HSD) and a Δ5-3-ketosteroid isomerase (3-KSI). The 3β-HSD catalyzes the oxidation of the 3β-hydroxyl group of pregnenolone, while the 3-KSI is responsible for the isomerization of the double bond from the C-5,6 position to the C-4,5 position, forming the Δ4-3-ketosteroid structure of progesterone. researchgate.netcapes.gov.brdntb.gov.ua Although some enzymes can exhibit both dehydrogenase and isomerase activities, in Digitalis, these steps are typically carried out by separate enzymes. researchgate.netuniprot.orgoup.com

The table below outlines the roles of these enzyme classes:

| Enzyme Class | Function in Pregnane Metabolism | Key Reaction |

| Hydroxysteroid Dehydrogenases (HSDHs) | Catalyze reversible oxidation/reduction of hydroxyl to keto groups on steroids; regio- and stereospecific. mdpi.com | Pregnenolone to 3-oxopregn-5-ene (intermediate) |

| Ketosteroid Isomerases (KSIs) | Isomerize double bond from Δ5,6 to Δ4,5 position. researchgate.net | Isoprogesterone (Δ5-3-ketosteroid) to Progesterone (Δ4-3-ketosteroid) |

The stereochemical configuration at carbon 5 of the cardenolide steroid core is a critical determinant of cardenolide diversity and is controlled by the action of progesterone reductases and steroid 5α-reductases.

Progesterone 5β-reductases (P5βRs) are key enzymes in the biosynthesis of 5β-cardenolides. These enzymes catalyze the stereospecific reduction of progesterone to 5β-pregnane-3,20-dione, a crucial step in establishing the 5β-configuration. biorxiv.orgnih.govmdpi.comscholarsresearchlibrary.comresearchgate.netresearchgate.net P5βRs belong to the short-chain dehydrogenase/reductase (SDR) superfamily and are known for their substrate promiscuity, reducing various α,β-unsaturated ketones. mdpi.com

Conversely, steroid 5α-reductases (5αRs) contribute to the formation of 5α-cardenolides. Enzymes like EcDET2 in Erysimum can act on progesterone, leading to the accumulation of 5α-cardenolides. nih.govbiorxiv.org These enzymes irreversibly reduce the Δ4,5 double bond of C-19 and C-21 steroids, including progesterone, to their 5α-stereoisomers, utilizing NADPH as a cofactor. nih.govwikipedia.orgcloud-clone.com The balance of activity between P5βRs and 5αRs significantly influences the natural variation in carbon 5 configuration observed across different plant lineages. nih.gov

The table below highlights the roles of these reductases:

| Enzyme Class | Function in Carbon 5 Stereocontrol | Key Reaction | Product Stereochemistry |

| Progesterone 5β-reductases (P5βRs) | Catalyze stereospecific reduction of progesterone. biorxiv.orgnih.govmdpi.com | Progesterone to 5β-pregnane-3,20-dione | 5β-cardenolides |

| Steroid 5α-reductases (5αRs) | Act on progesterone to form 5α-reduced products. nih.govbiorxiv.org | Progesterone to 5α-pregnane-3,20-dione | 5α-cardenolides |

Chemical Synthesis and Derivatization Strategies for Xysmalogenin

Total Synthesis Approaches to the Cardenolide Aglycone Core

Total synthesis aims to construct the complete cardenolide aglycone core from basic chemical building blocks. Cardenolides are defined as cardioactive steroidal lactones possessing a five-membered (furanone) or six-membered (pyranone) ring at the C-17 position of the steroid nucleus. taylorandfrancis.com

One contemporary approach to the total asymmetric synthesis of cardiotonic steroids, including cardenolide aglycones, has demonstrated an expedient and scalable pathway. This strategy incorporates several key transformations: enantioselective organocatalytic oxidation of an aldehyde, diastereoselective copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)-catalyzed Michael reaction coupled with tandem aldol (B89426) cyclizations, and a one-pot reduction/transposition sequence. figshare.comnih.govnih.govacs.org This methodology allows for the rapid assembly of a functionalized cardenolide skeleton in as few as seven linear steps. figshare.comnih.govnih.govacs.org The ability to quickly establish this steroidal core with pre-installed functional handles and diversity elements significantly enhances accessibility to the entire class of cardenolides and their derivatives for further studies. nih.govnih.govacs.org

Another program focused on the asymmetric construction of tetracyclic triterpenoid (B12794562) natural products, which include cardenolides, has explored the introduction of C17β-substitution through late-stage functionalization. This involves stereodefined 'steroidal' D-ring vinylepoxides spanning the C14–C17 positions. nih.govacs.org Notably, cyanocuprates have been found to participate in highly stereoselective syn-Sɴ2' reactions, yielding products with diverse C17β-substituents and a β-hydroxyl group at C14. nih.govacs.org

A crucial intermediate in the practical synthetic methods for natural cardenolides such as Xysmalogenin and digitoxigenin (B1670572) is pregn-14-en-20-one. capes.gov.brresearchgate.net This intermediate can be efficiently prepared through the partial reduction of 14,16-dien-20-one, utilizing reducing agents such as triphenylstannane (B1218745) or triethylsilane. capes.gov.brresearchgate.net

A general and efficient synthetic route for obtaining cardenolides, which likely applies to the core structure of this compound, consists of two main steps:

21-methylsulfenylation of pregnen-20-one: This initial step introduces a methylsulfenyl group at the C-21 position of the pregnen-20-one steroid. capes.gov.br

Reaction with bromoacetate (B1195939) and zinc: The resulting 21-methylthio derivative then reacts with bromoacetate and zinc, facilitating the formation of the butenolide ring characteristic of cardenolides. capes.gov.br

Controlling the stereochemistry and regiochemistry is paramount in cardenolide synthesis due to the presence of multiple chiral centers and potential reaction sites. In the semisynthesis of uzarigenin (B199929), a natural cardenolide, the stereoselective introduction of the β-hydroxy group at C-14 has been achieved through Mukaiyama oxidation. rsc.orgresearchgate.net

The installation of the butenolide ring at C-17, a defining feature of cardenolides, is typically accomplished using a Stille-cross-coupling reaction. rsc.orgresearchgate.netmdpi.com This is often followed by a stereoselective hydrogenation of the C-16/C-17 double bond to ensure the correct stereoisomer is obtained. rsc.orgresearchgate.net A protecting group strategy can be employed to direct this hydrogenation, allowing for the stereoselective formation of the C-17β isomer. rsc.orgresearchgate.net

In terms of regioselectivity, enzymatic methods have shown promise. For instance, lipase (B570770) PS has been successfully utilized for the regioselective enzymatic acetylation of cardiac glycosides like digitoxin (B75463) and digoxin, specifically acylating the 4'''-OH of their terminal digitoxose (B191001) unit. cnr.it Furthermore, organocatalytic protocols have been developed for the selective acylation of complex natural products, including polyols and carbohydrates, highlighting the ongoing advancements in achieving precise chemical modifications. cnr.it

Utilization of Key Synthetic Intermediates (e.g., Pregn-14-en-20-one)

Partial Synthesis of this compound and its Structural Analogues

Partial synthesis involves starting from a naturally occurring, structurally complex precursor that already possesses a significant portion of the desired molecular framework, rather than building the molecule from scratch. This approach is often favored for cardenolides due to the inherent complexities and inefficiencies associated with complete de novo synthesis strategies. nih.govacs.org

Modified routes to intermediates in the partial syntheses of this compound and digitoxigenin have been reported. uochb.czgoogle.comcas.cz These methods leverage existing steroid structures to streamline the synthetic process. Partial syntheses of cardenolides and their analogues have also explored transformations such as the oxidation of 17β-(3-furyl)-steroids and subsequent nucleophilic substitution reactions to yield 21-substituted cardenolides. dntb.gov.ua

Uzarigenin, another cardenolide aglycone found in Xysmalobium undulatum alongside this compound, serves as a well-documented example of partial synthesis. Its concise semisynthesis from readily available epi-androsterone involves several key steps:

Stereoselective C-14 β-hydroxy group introduction: Achieved via Mukaiyama oxidation. rsc.orgresearchgate.net

Butenolide ring installation at C-17: Performed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond. rsc.orgresearchgate.net

Other partial synthetic efforts for cardenolides have focused on introducing a 14(15)-double bond. This can be achieved either through microbiological 14α- or 15-hydroxylation followed by dehydration, or by the dehydrogenation of 16-en-20-ones to 14,16-dien-20-ones. cdnsciencepub.com

Synthetic Routes for Glycosidic Derivatives (e.g., this compound-3-β-D-glucopyranoside)

This compound-3-β-D-glucopyranoside is a significant glycosidic derivative of this compound, identified as a contributing compound to the biological activity of Xysmalobium undulatum extracts. researchgate.netresearchgate.net The synthesis of such glycosidic derivatives involves attaching various sugar moieties to the cardenolide aglycone.

A widely utilized and efficient procedure for the glycosylation of steroids, including cardenolides, is a modified Koenigs-Knorr procedure. nih.gov This method typically involves the reaction of cardenolides with peracetylated 1-bromo derivatives of sugars, such as D-glucose or D-galactose, at room temperature to synthesize peracetylated beta-glycosides. nih.gov Subsequent deprotection of the sugar moiety is then carried out through alkaline hydrolysis using reagents like sodium methoxide. nih.gov This protocol is designed to be non-destructive to both the sugar moiety and the steroidal nucleus. nih.gov

In the context of total synthesis, late-stage glycosylation is a common strategy for assembling cardiac glycosides. This involves coupling the aglycone with appropriate glycosyl imidate donors. mdpi.com For example, a lactol can be converted into an imidate donor, which is then subjected to glycosylation with the aglycone, often promoted by trifluoromethanesulfonic acid trimethylsilyl (B98337) ester (TMSOTf), to yield the desired glycoside. mdpi.com

The biosynthesis of cardenolides in plants frequently involves the glycosylation of the genin (aglycone) with various sugar units, forming linear glycoside chains. taylorandfrancis.comresearchgate.net Pregnane (B1235032) glycosides are considered essential intermediates in the natural formation of cardenolides. thieme-connect.com

Mechanistic Investigations of Biological Activities of Xysmalogenin in Vitro Studies

Cardiac Mechanistic Studies on Isolated Myocardial Preparations

Inotropic and Chronotropic Effects in Isolated Heart Models

Xysmalogenin has been investigated for its effects on cardiac contractility and heart rate in isolated heart models. Research indicates that this compound, similar to periplogenin (B192074), exhibits positive inotropic and negative chronotropic effects on isolated rat hearts uni.lu. Inotropic effects refer to changes in the force or energy of myocardial contraction, while chronotropic effects pertain to alterations in heart rate chem960.com. Cardiac glycosides, as a class, are known for their cardiotonic properties, which involve increasing the contractile force of the heart (positive inotropic effect) and decreasing the heart rate (negative chronotropic effect) chem960.com.

Table 1: Inotropic and Chronotropic Effects of this compound and Related Compounds in Isolated Rat Hearts

| Compound | Inotropic Effect | Chronotropic Effect | Model System | Reference |

| This compound | Positive | Negative | Isolated rat hearts | uni.lu |

| Periplogenin | Positive | Negative | Isolated rat hearts | uni.lu |

| Periplocin (B192072) | Comparison | Comparison | Isolated rat hearts | uni.lu |

Interaction with Na+/K+-ATPase and Related Ion Channel Modulation

A primary mechanism through which cardiac glycosides, including this compound, exert their effects is by interacting with and inhibiting the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across cell membranes escholarship.org. The inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium ion (Na+) concentration and a subsequent reduction in the activity of the Na+/Ca2+ exchanger, resulting in an elevation of intracellular calcium ion (Ca2+) levels within myocytes escholarship.org. This increase in intracellular Ca2+ is directly linked to an enhanced force of cardiac muscle contraction escholarship.org.

Beyond its direct role in ion transport, the binding of cardiac glycosides to Na+/K+-ATPase can also initiate signal transduction pathways. This interaction can trigger conformational changes in the protein structure, leading to the activation of Src tyrosine kinase, which in turn activates the epidermal growth factor receptor (EGFR) escholarship.org. The activation of EGFR can then recruit and stimulate various adapter proteins, ultimately leading to the activation of Ras and MAPK cascades escholarship.org. The anti-diarrheal effects observed with Uzara, an extract containing this compound, are primarily attributed to its inhibition of Na+/K+-ATPase.

Antisecretory Mechanisms in Enteric Models

The root extract of the African Uzara plant (Xysmalobium undulatum), which is known to contain this compound, has been traditionally used as an anti-diarrheal remedy. In vitro studies using HT-29/B6 cells and human colonic biopsies in Ussing experiments have demonstrated that Uzara inhibits active chloride (Cl-) secretion. This inhibition was observed against both forskolin- and cholera toxin-induced Cl- secretion, indicating a reduction in active intestinal secretory pathways. The effect of Uzara on forskolin-induced short-circuit current (Isc), a measure of active ion transport, was found to be time- and dose-dependent in HT-29/B6 cells. The primary mechanism underlying this antisecretory action is attributed to the inhibition of the Na+/K+-ATPase, with a lesser contribution from a decrease in intracellular cAMP responses and paracellular resistance. These findings suggest that this compound, as a component of Uzara, plays a role in its ability to mitigate secretory diarrhea by modulating ion transport in the intestinal mucosa.

Other Reported In Vitro Bioactivities (e.g., Antioxidant, Antibacterial)

Beyond its well-documented cardiac and antisecretory effects, this compound has also been associated with other in vitro bioactivities, including antioxidant and antibacterial properties. Extracts from species like Periploca sepium, which contain this compound, have been reported to possess antioxidant and antimicrobial characteristics. While specific quantitative data for isolated this compound regarding these activities are not extensively detailed in the current literature, the presence of this compound in plant extracts exhibiting such properties suggests its potential contribution to these effects.

Structure Activity Relationship Sar Studies of Xysmalogenin and Its Analogues

Influence of the Steroidal Framework Configuration on Biological Potency

The configuration of the steroidal framework significantly impacts the biological potency of cardenolides. For instance, uzara glycosides, which encompass xysmalogenin, possess an A/B trans ring configuration. This structural characteristic is associated with reduced cardiac activity when compared to digitalis-like glycosides, which typically exhibit an A/B cis configuration researchgate.net. This difference in the fusion of the A and B rings of the steroid nucleus directly modulates their cardiotonic effects.

Comparative studies have also explored the cardiotonic activities of this compound alongside other cardiac steroids. This compound, periplogenin (B192074), and periplocin (B192072) have demonstrated positive inotropic (increased contractility) and negative chronotropic (decreased heart rate) effects on isolated rat hearts. However, this compound and periplogenin exhibited weaker activities that failed more rapidly compared to periplocin mdpi.com. This suggests that subtle variations in the steroidal core, even among closely related aglycones, can lead to distinct profiles in biological potency.

Role of the Glycosidic Moiety in Activity, Bioavailability, and Target Binding Affinity

While this compound itself is an aglycone, its naturally occurring glycosides highlight the crucial role of the attached sugar moiety. Cardiac glycosides, in general, are composed of a steroid nucleus, a sugar chain, and a lactone ring escholarship.org. The glycosidic moiety is particularly significant in determining the target binding affinity and selectivity of these compounds.

Research on human Na,K-ATPase isoforms has revealed that the sugar moiety dictates isoform selectivity. Aglycones, including compounds like this compound, demonstrate indistinguishable binding affinities across different Na,K-ATPase isoforms (α1, α2, and α3). In contrast, various digitalis glycosides, which possess sugar chains, exhibit moderate but significant selectivity for α2/α3 over α1 isoforms researchgate.net. This indicates that the presence and specific structure of the glycosidic moiety are critical for discriminating between enzyme isoforms, thereby influencing the pharmacological profile. The glycoside moiety is also considered significant for binding to the enzyme active site researchgate.net.

Furthermore, the length and composition of the saccharide chain can profoundly influence the suppressive activity and selective index of certain pregnane (B1235032) glycosides, a related class of steroids mdpi.com. The bioavailability of cardiac glycosides, such as digoxin, is also extensively studied, with the glycosidic component playing a key role in how much of the drug reaches systemic circulation researchgate.net.

Impact of Specific Stereochemistry (e.g., A/B ring configuration, C5 stereochemistry) on Biological Mechanisms

Stereochemistry, the spatial arrangement of atoms, is a fundamental determinant of a compound's biological activity, affecting target binding, metabolism, and distribution mdpi.comwikipedia.org. This compound is characterized as a Δ5,6-unsaturated cardenolide researchgate.netnih.govbiorxiv.org.

Cardenolides exhibit natural variation in the stereochemical configuration at carbon 5 (C5) of their steroid core nih.govresearchgate.net. While 5β-cardenolides are commonly found in Digitalis species, many plants within the Apocynaceae family, where this compound is found, accumulate 5α-cardenolides nih.govbiorxiv.org. The A/B trans configuration observed in uzara glycosides, including this compound, contributes to their reduced cardiac activity compared to the A/B cis configuration found in digitalis-like compounds researchgate.net. This highlights how the specific stereochemistry of the A/B ring junction directly influences the cardiotonic mechanism.

Altering the stereochemical configuration of cardenolides, such as at C5, can serve as an evolutionary mechanism for plants to fine-tune their defensive profiles and toxicity against herbivores nih.gov. Although Δ5,6-unsaturated cardenolides like this compound and 5α-cardenolides like uzarigenin (B199929) may show similar fragmentation patterns in GC-MS analysis to saturated or 5β-cardenolides, their distinct structural features, particularly their stereochemistry, are recognized as crucial for their biological mechanisms researchgate.net.

Effects of Positional Hydroxylations and Unsaturation on Mechanistic Profiles

Positional hydroxylations and unsaturation are common modifications to the steroid core of cardenolides, influencing their chemical and biological properties nih.govresearchgate.net. This compound, notably, features a Δ5,6-unsaturation researchgate.netnih.govbiorxiv.org. Other less common unsaturated cardenolides include Δ4,5-unsaturated canarigenin nih.govbiorxiv.org.

The pattern of hydroxylation on the cardenolide skeleton can be differentiated by mass spectrometry. For instance, 12β-hydroxylated cardenolides produce characteristic mass fragments (m/z 201 and 229), distinct from those lacking this functional group (m/z 203 and 231) researchgate.net. This demonstrates that the position of hydroxyl groups alters the molecular fragmentation, implying a potential impact on their interactions with biological targets and, consequently, their mechanistic profiles.

In C21 steroids from Periploca species, hydroxyl and methoxy (B1213986) groups are frequently found at positions C-3, C-14, C-16, C-17, C-20, and C-21 of the aglycone mdpi.com. The presence or absence of hydroxyl groups at specific positions can directly affect biological activity. For example, a substitution at C-7 and C-8 in certain cardiac glycosides has been observed to decrease cytotoxic activity mdpi.com. This underscores the importance of the precise location of hydroxyl groups in modulating the mechanistic profiles of these compounds.

Data Tables

Due to the qualitative nature of much of the SAR data regarding this compound and its direct analogues in the search results, the following table summarizes key structural features and their reported influence on biological activity. Quantitative data, where present, is noted.

| Structural Feature | Compound Example(s) | Impact on Biological Activity/Mechanism | Reference |

| A/B Ring Configuration (trans vs. cis) | Uzara glycosides (A/B trans) vs. Digitalis-like glycosides (A/B cis) | A/B trans configuration leads to reduced cardiac activity compared to A/B cis researchgate.net. | researchgate.net |

| Glycosidic Moiety (Presence/Absence) | Glycosides vs. Aglycones (e.g., this compound) | Glycosidic moiety determines isoform selectivity for Na,K-ATPase binding; aglycones show indistinguishable binding affinities across isoforms researchgate.net. Crucial for enzyme active site binding researchgate.net. | researchgate.netresearchgate.net |

| Unsaturation at C5-C6 | This compound (Δ5,6-unsaturated) | Identified as a less commonly reported structural class of cardenolides nih.govbiorxiv.org. | nih.govbiorxiv.org |

| Positional Hydroxylation (e.g., C-7, C-8) | Cardiac glycosides with C-7/C-8 substitution | Substitution at C-7 and C-8 led to a decrease in cytotoxic activity mdpi.com. | mdpi.com |

| Overall Steroidal Framework | This compound vs. Periplogenin vs. Periplocin | This compound and periplogenin showed weaker, faster-failing positive inotropic and negative chronotropic effects than periplocin mdpi.com. | mdpi.com |

Computational and in Silico Modeling Approaches in Xysmalogenin Research

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a structure-based computational technique widely employed to predict the binding pose and affinity between a small molecule (ligand) and a macromolecular target, such as a protein esisresearch.orgijpsjournal.com. This method is crucial for understanding the molecular interactions that underpin a compound's biological activity and for identifying its potential therapeutic targets ijpsjournal.com.

In the context of Xysmalogenin, preliminary computational studies involving its derivative, this compound-3,β-D-glucopyranoside (referred to as compound 2), have provided insights into its potential mechanism of action in Alzheimer's disease research. This compound-3,β-D-glucopyranoside, along with acetylated glycosydated crotoxogenin (compound 1), significantly reduced the levels of Alzheimer's disease-associated β-amyloid peptides (Aβ42) in a dose-dependent manner researchgate.netsciprofiles.com. In silico investigations identified the β-secretase enzyme (BACE1) as a potential target for these compounds researchgate.netsciprofiles.com. The glycoside moiety of these cardenolides appears to play a prominent role in binding to the BACE1 active site, with the steroid ring and acetyl group also contributing, while the butenolide portion seems to have a less significant role in this specific interaction researchgate.net. This suggests that the sugar component of this compound glycosides is critical for their interaction with BACE1, highlighting specific structural features important for target engagement.

Network Pharmacology for Multi-Target and Multi-Pathway Elucidation

Network pharmacology is an emerging research approach that integrates pharmacology, bioinformatics, and network biology to provide a holistic understanding of how multi-component agents, such as natural product extracts, interact with multiple targets and pathways to exert their therapeutic effects nih.govmdpi.comfrontiersin.org. This method is particularly well-suited for traditional medicines and complex natural compounds like this compound, which often exhibit pleiotropic effects.

This compound has been identified as an active compound within Cortex Periplocae, an extract that demonstrates anti-glioma activities umw.edu.pl. Through network pharmacology analysis, it was revealed that Cortex Periplocae exerts its antitumor effects via a multi-component, multi-target, and multi-pathway mechanism umw.edu.plumw.edu.pl. The potential anti-glioma mechanism associated with Cortex Periplocae (and by extension, its active components like this compound) may involve several critical cellular pathways, including the apoptosis pathway, p53 signaling pathway, PI3K-AKT pathway, and transcriptional misregulation in cancer pathway umw.edu.pl. Furthermore, six key proteins were identified as crucial factors in mediating the anti-glioma effects: Heat Shock Protein 90 Alpha B1 (HSP90AB1), DNA Topoisomerase II Alpha (TOP2A), ATPase Na+/K+ Transporting Subunit Alpha 1 (ATP1A1), Transforming Growth Factor Beta 1 (TGFβ1), ATPase Na+/K+ Transporting Subunit Beta 1 (ATP1B1), and Thymidylate Synthase (TYMS) umw.edu.pl. These findings underscore the complex interplay between this compound and various biological targets and pathways, illustrating its potential for multifaceted therapeutic interventions.

Structure-Based Virtual Screening for the Discovery of Novel Bioactive Analogues

Structure-based virtual screening (SBVS) is a powerful computational technique utilized in the early stages of drug discovery to identify potential drug candidates by computationally evaluating large libraries of small molecules against a known 3D structure of a biological target protein figshare.comnih.govnih.govvipergen.com. The primary goal is to predict molecules that can form favorable interactions with the target, thereby streamlining the hit identification and lead discovery processes as a cost-effective alternative to traditional high-throughput screening nih.govnih.govvipergen.com.

While specific published studies focusing solely on SBVS for the discovery of novel this compound analogues were not detailed in the provided information, the general applicability of this method is highly relevant to this compound research. Given this compound's established biological activities and its classification as a cardenolide with a defined chemical structure, SBVS could be effectively employed. This would involve preparing a 3D database of this compound derivatives or compounds with similar scaffolds and virtually docking them into the binding sites of identified or putative protein targets, such as BACE1 or proteins involved in cancer pathways figshare.comnih.gov. The compounds would then be scored based on their predicted binding affinities and interactions, allowing for the prioritization of promising candidates for further experimental validation and optimization. This approach facilitates the rational design and discovery of novel compounds with improved potency, selectivity, or pharmacokinetic properties based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical relationship between the chemical structure of a compound and its biological activity nih.govgithub.io. By analyzing molecular descriptors (numerical representations of chemical properties) and corresponding biological data, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features critical for activity nih.govnih.govfabad.org.tr.

For cardenolides, including this compound, QSAR analyses have yielded significant insights into the structural determinants of their antiproliferative activity. Research indicates that modifications within the C and D steroidal rings of the cardenolide scaffold are crucial for their activity researchgate.net. Furthermore, the presence of hydrogen bond acceptor groups at the C3 position of the molecule is required for enhancing antiproliferative effects researchgate.net. Specific QSAR models developed for doubly linked-type cardenolides have highlighted that properties such as lipoaffinity and the presence of atoms capable of acting as hydrogen bond acceptors are involved in increasing antiproliferative activity on the A549 cell line researchgate.net. Conversely, the presence and specific positioning of highly electronegative atoms on the molecule were found to decrease this antiproliferative effect researchgate.net. These findings provide a predictive framework for designing this compound analogues with optimized biological activities by guiding structural modifications based on established relationships between chemical features and observed effects.

Future Research Directions and Emerging Applications for Xysmalogenin

Elucidation of Novel Biosynthetic Enzymes and Their Regulatory Networks

The biosynthesis of cardenolides, including xysmalogenin, involves intricate enzymatic processes. While general insights into cardenolide biosynthesis exist, the specific enzymes and regulatory networks governing this compound production remain areas for in-depth investigation. Research into other cardenolide-producing plants, such as Erysimum, has identified key enzymes that influence the stereochemistry and saturation of the steroid core, including 3β-hydroxysteroid dehydrogenase (Ec3βHSD), ketosteroid isomerase (Ec3KSI), progesterone (B1679170) 5β-reductase (EcP5βR2), and steroid 5α-reductase (EcDET2) nih.govresearchgate.net. The presence of Δ5,6-unsaturated cardenolides like this compound in certain Apocynaceae family members, such as Gomphocarpus sinaicus and Asclepias curassavica, suggests unique enzymatic steps responsible for this specific unsaturation nih.gov. Furthermore, the detection of pregnane (B1235032) compounds in Periploca sepium hints at a potential pregnane pathway contributing to cardenolide biosynthesis in this genus, where this compound has also been reported nih.govnih.gov. Future research should focus on isolating and characterizing the specific enzymes involved in the formation of the Δ5,6 double bond in this compound, as well as elucidating the genetic and environmental factors that regulate their expression and activity. This will involve advanced molecular biology techniques, enzyme assays, and genetic manipulation studies in relevant plant species.

Development of Advanced Synthetic Methodologies for this compound and its Analogues

The structural complexity of this compound, characterized by its steroid nucleus and butenolide ring, poses significant challenges for total chemical synthesis. While some synthetic approaches to cardenolides have been explored, detailed advanced methodologies specifically for this compound or its direct analogues are less documented in the general literature nih.gov. The development of efficient and stereoselective synthetic routes to this compound and its analogues is crucial for enabling comprehensive structure-activity relationship (SAR) studies. Such advancements would facilitate the production of sufficient quantities for biological evaluation and allow for the systematic modification of its structure to enhance desired pharmacological properties or reduce potential liabilities. Modern synthetic chemistry, including cascade reactions, photocatalysis, and flow chemistry, could offer novel avenues for the convergent and divergent synthesis of this compound and a diverse array of its derivatives, opening doors for the creation of new chemical entities with tailored bioactivities.

Identification of Undiscovered Molecular Targets and Signaling Pathways

Preliminary research has provided promising insights into the potential molecular targets and signaling pathways influenced by this compound and its derivatives. Notably, this compound-3, β-d-glucopyranoside, a glycoside of this compound, has been shown to significantly reduce levels of the Alzheimer's disease-associated β-amyloid peptides (Aβ42) in vitro jkchemical.comnih.govnih.govresearchgate.net. In silico investigations suggest that the β-secretase enzyme (BACE1), a key enzyme in Aβ production, is a potential target for these compounds, with the glycoside moiety playing a significant role in enzyme binding jkchemical.comnih.govnih.govresearchgate.net. Beyond Alzheimer's disease, cardenolides, as a class, are known to interact with the Na+/K+-ATPase, an enzyme that serves as a promising drug target in various cancers researchgate.net. Studies on extracts from Cortex Periplocae, which contain this compound, have demonstrated inhibitory effects on glioma cell proliferation, inducing cell cycle arrest and apoptosis chem960.com. These effects may be linked to the activation of pathways such as the apoptosis pathway, p53 signaling pathway, and PI3K-AKT pathway chem960.com. Future research should employ advanced biochemical and cell-based assays, alongside computational modeling, to definitively identify and validate the specific molecular targets of this compound and its metabolites. This includes exploring its interactions with various enzymes, receptors, and ion channels, as well as mapping the downstream signaling cascades that mediate its biological effects.

Table 1: Potential Molecular Targets and Associated Pathways of this compound and its Derivatives

| Compound/Class | Potential Molecular Target | Associated Signaling Pathways | Disease Context | Reference |

| This compound-3, β-D-glucopyranoside | BACE1 | Aβ42 reduction | Alzheimer's Disease | jkchemical.comnih.govnih.govresearchgate.net |

| Cardenolides (General) | Na+/K+-ATPase | NF-κB activation, Apoptosis | Cancer | researchgate.net |

| This compound (in Cortex Periplocae extract) | (Undiscovered) | Apoptosis pathway, p53 signaling pathway, PI3K-AKT pathway | Glioma (Cancer) | chem960.com |

Integration of Omics Technologies (e.g., Proteomics) in Mechanistic Research

The integration of omics technologies, such as proteomics, metabolomics, and transcriptomics, offers a powerful approach to comprehensively understand the mechanistic actions of this compound. These technologies enable the large-scale measurement of proteins, metabolites, and gene expression, respectively, providing a holistic view of cellular responses to chemical compounds nih.govnih.govescholarship.orguni.lu. For instance, integrated network pharmacology and isobaric tags for relative and absolute quantitation (iTRAQ)-based quantitative proteomics have been successfully employed to elucidate the underlying mechanisms of active components from Cortex Periplocae, which includes this compound, in treating glioma chem960.com. This approach allowed for the identification of differentially expressed proteins and affected pathways, offering crucial insights into the compound's effects chem960.com. Future mechanistic research on this compound should systematically incorporate multi-omics strategies to identify global changes in protein expression, metabolic profiles, and gene regulation in response to this compound treatment. This will help in uncovering previously undiscovered targets, off-target effects, and compensatory mechanisms, leading to a more complete understanding of its pharmacological profile and potential therapeutic applications.

Role as a Chemical Scaffold for Novel Therapeutic Agent Design and Development

This compound, as a cardenolide, possesses a unique steroidal scaffold that holds significant promise for the design and development of novel therapeutic agents. The concept of "scaffold-based design" is a well-established strategy in medicinal chemistry, where a core structure with known bioactivity is modified to optimize potency, selectivity, and pharmacokinetic properties ethnopharmacologia.org. The demonstrated ability of this compound-3, β-d-glucopyranoside to reduce Aβ42 levels highlights the potential of this compound as a chemical scaffold for developing new Alzheimer's disease treatments jkchemical.comnih.govnih.govresearchgate.net. Beyond neurodegenerative diseases, cardenolides have a broad spectrum of reported biological activities, including antitumor, antibacterial, and antiviral properties, making this compound a versatile starting point for drug discovery across various therapeutic areas citeab.com. Its reported antidiarrheal activity further expands its potential. Future efforts should focus on designing and synthesizing libraries of this compound analogues, systematically exploring modifications to the steroid core and the butenolide ring, as well as the addition of various glycosidic moieties. High-throughput screening of these analogues against diverse biological targets will be critical to identify lead compounds with improved efficacy and specificity for various diseases.

Q & A

Q. What experimental methods are recommended for structural characterization of Xysmalogenin in plant extracts?

To confirm the identity of this compound, combine chromatographic separation (e.g., HPLC or TLC) with spectroscopic techniques. Key methods include:

- Melting point determination : this compound crystallizes at 235–237°C, a critical identifier .

- Optical rotation : Measure specific rotation ([α]D²⁰ = −1.36° in EtOH) to distinguish it from stereoisomers .

- Mass spectrometry (MS) : Confirm molecular weight (C₂₃H₃₂O₄, 372.51 g/mol) via high-resolution MS .

- Comparative NMR analysis : Differentiate from analogs like Uzarigenin by examining ring junction configurations (e.g., trans A/B ring fusion in Uzarigenin vs. Δ⁵,⁶ unsaturation in this compound) .

Table 1 : Key Physicochemical Properties of this compound vs. Related Cardenolides

| Property | This compound | Uzarigenin | Digitoxigenin |

|---|---|---|---|

| Molecular Formula | C₂₃H₃₂O₄ | C₂₃H₃₂O₄ | C₂₃H₃₄O₄ |

| Melting Point (°C) | 235–237 | 245–247 | 256–258 |

| [α]D²⁰ (EtOH) | −1.36° | +12.5° | +30.1° |

| Ring A/B Configuration | Δ⁵,⁶ | trans | cis |

| Sources: |

Q. How can researchers identify natural sources of this compound for phytochemical studies?

Focus on plant species in the Apocynaceae family, particularly:

- Periploca sepium (root bark) .

- Isoplexis canariensis and I. isabelliana (leaves) .

- Uzara (Xysmalobium undulatum) root . Methodology : Perform Soxhlet extraction with polar solvents (e.g., methanol/water), followed by hydrolysis to isolate aglycones. Validate via LC-MS and cross-reference with herbarium specimens to avoid misidentification .

Advanced Research Questions

Q. What experimental designs are optimal for studying the spasmolytic activity of this compound?

Use in vitro and in vivo models to assess gastrointestinal and uterine effects:

- In vitro : Employ isolated organ baths (e.g., rat ileum or uterine tissue) precontracted with acetylcholine or KCl. Measure relaxation dose-response curves and calculate IC₅₀ values .

- In vivo : Administer this compound to animal models (e.g., rodents) with induced diarrhea or hypermotility. Monitor fecal output and intestinal transit time . Controls : Include positive controls (e.g., atropine) and validate purity of isolates via NMR to exclude confounding effects from co-occurring cardenolides like Uzarin .

Q. How can contradictions in bioactivity data between studies on this compound be resolved?

Contradictions often arise from:

- Source variability : Differences in plant chemotypes or extraction protocols .

- Analytical interference : Co-elution of structurally similar cardenolides (e.g., Allothis compound) in crude extracts . Resolution strategies :

- Standardize extraction and hydrolysis conditions (e.g., 2M HCl, 2 hours at 90°C) to ensure consistent aglycone release .

- Use orthogonal analytical methods (e.g., UPLC-MS for quantification paired with bioassays) to correlate specific compounds with observed effects .

Q. What advanced techniques are used to investigate the biosynthetic pathway of this compound?

- Isotopic labeling : Track precursor incorporation (e.g., ¹³C-mevalonate) in plant cell cultures to map metabolic flux .

- Mutagenesis studies : Use CRISPR/Cas9 to disrupt candidate genes (e.g., CYP724A1) in model plants like Erysimum cheiranthoides and analyze cardenolide profiles via UPLC-MS .

- Enzyme assays : Purify putative biosynthetic enzymes (e.g., P450 monooxygenases) and test substrate specificity in vitro .

Methodological Guidance

Q. How should researchers handle conflicting structural data for this compound derivatives?

- Perform X-ray crystallography to resolve ambiguities in stereochemistry.

- Compare 2D NMR data (e.g., COSY, HSQC) with published spectra of authenticated standards .

- Re-examine hydrolysis products: Partial hydrolysis of glycosides can yield monosaccharides (e.g., D-canarose) that confirm linkage patterns .

Q. What statistical approaches are recommended for quantifying this compound in complex matrices?

- Multivariate analysis : Apply PCA or PLS-DA to LC-MS datasets to differentiate this compound from co-eluting isomers .

- Calibration curves : Use internal standards (e.g., digoxigenin) to correct for matrix effects in plant extracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.